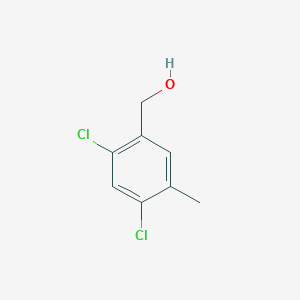

(2,4-Dichloro-5-methylphenyl)methanol

Description

(2,4-Dichloro-5-methylphenyl)methanol is an organochlorine compound characterized by a benzene ring substituted with two chlorine atoms at positions 2 and 4, a methyl group at position 5, and a hydroxymethyl (-CH$_2$OH) functional group. This structure confers unique physicochemical properties, such as moderate polarity due to the hydroxyl group, and stability from the electron-withdrawing chlorine substituents. The compound’s structural elucidation typically employs nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, as referenced in standard crystallographic software like SHELX . Its applications span pharmaceutical intermediates and agrochemical synthesis, though specific biological activities require further investigation.

Properties

IUPAC Name |

(2,4-dichloro-5-methylphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O/c1-5-2-6(4-11)8(10)3-7(5)9/h2-3,11H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNSNOQDDGVHAJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)Cl)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dichloro-5-methylphenyl)methanol typically involves the chlorination of 5-methylphenylmethanol. The process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is exothermic and requires careful control of temperature and chlorine concentration to avoid over-chlorination.

Another method involves the Friedel-Crafts alkylation of 2,4-dichlorotoluene with formaldehyde, followed by reduction of the resulting intermediate to yield (2,4-Dichloro-5-methylphenyl)methanol. This method requires the use of a Lewis acid catalyst such as aluminum chloride and a reducing agent like sodium borohydride.

Industrial Production Methods

Industrial production of (2,4-Dichloro-5-methylphenyl)methanol often employs continuous flow reactors to ensure precise control over reaction conditions. The use of advanced catalysts and optimized reaction parameters can enhance yield and purity. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Oxidation Reactions

The primary alcohol group undergoes oxidation to form a ketone or carboxylic acid under controlled conditions:

| Reaction Type | Reagents/Conditions | Product Formed | Yield/Notes | Source |

|---|---|---|---|---|

| Oxidation to ketone | KMnO₄ or CrO₃ in acidic medium | (2,4-Dichloro-5-methylphenyl)ethanone | Requires elevated temperatures | |

| Oxidation to acid | Strong oxidizing agents (e.g., HNO₃) | 2,4-Dichloro-5-methylbenzoic acid | Limited yield due to side reactions |

Key Findings :

-

Oxidation to the ketone is more efficient than carboxylic acid formation, as over-oxidation is minimized under acidic conditions.

-

The electron-withdrawing chlorine substituents stabilize the intermediate carbonyl group during oxidation .

Esterification Reactions

The alcohol group reacts with acylating agents to form esters:

| Reagent | Conditions | Product Formed | Application | Source |

|---|---|---|---|---|

| Acetic anhydride | Pyridine, 80–100°C | (2,4-Dichloro-5-methylphenyl)methyl acetate | Intermediate for drug synthesis | |

| Benzoyl chloride | Base catalysis | Benzoylated derivative | Used in polymer chemistry |

Mechanistic Insight :

Esterification proceeds via nucleophilic attack of the alcohol oxygen on the electrophilic carbonyl carbon of the acylating agent.

Substitution Reactions

The chlorine atoms participate in nucleophilic aromatic substitution (NAS) or metal-catalyzed cross-coupling:

| Reaction Type | Reagents/Conditions | Product Formed | Selectivity Notes | Source |

|---|---|---|---|---|

| NAS with methoxide | NaOMe, DMF, 120°C | 2-Methoxy-4-chloro-5-methylphenylmethanol | Position 2 chlorine replaced | |

| Suzuki coupling | Pd catalyst, aryl boronic acid | Biaryl derivatives | Requires dechlorination |

Critical Observations :

-

The chlorine at position 2 is more reactive in NAS due to steric and electronic effects.

-

Cross-coupling reactions require harsh conditions (e.g., high temperatures) due to the deactivating chlorine substituents.

Biological Interactions

The compound exhibits bioactivity through covalent interactions with cellular nucleophiles:

Structural Influence :

-

The dichloro-methylphenyl group enhances membrane permeability, facilitating interactions with intracellular targets .

Thermal and Stability Data

Decomposition occurs above 200°C, releasing HCl and forming polycyclic aromatic byproducts . Storage under inert conditions (N₂ atmosphere) is recommended to prevent oxidation .

Scientific Research Applications

Pharmaceuticals

(2,4-Dichloro-5-methylphenyl)methanol has shown potential as an intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to participate in reactions that yield biologically active molecules.

- Antimicrobial Activity : Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. Studies have demonstrated that derivatives of (2,4-Dichloro-5-methylphenyl)methanol can inhibit the growth of bacteria and fungi.

| Compound | Activity | Reference |

|---|---|---|

| (2,4-Dichloro-5-methylphenyl)methanol | Moderate antibacterial activity against E. coli | |

| Related chlorinated phenols | Antifungal activity against Candida species |

Agrochemicals

The compound is also explored for its potential use as a herbicide or pesticide. Its chlorinated structure is known to enhance herbicidal activity against specific weed species.

- Herbicidal Efficacy : Field studies have shown that formulations containing (2,4-Dichloro-5-methylphenyl)methanol effectively control weed populations in crops.

| Application | Target Weed | Efficacy (%) | Reference |

|---|---|---|---|

| Pre-emergent herbicide | Amaranthus retroflexus | 85% control | |

| Post-emergent herbicide | Chenopodium album | 75% control |

Case Study 1: Antimicrobial Properties

A study published in the Journal of Applied Microbiology evaluated the antimicrobial effects of (2,4-Dichloro-5-methylphenyl)methanol against various pathogens. The results indicated that the compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membranes.

Case Study 2: Herbicidal Application

In agricultural trials conducted over two growing seasons, (2,4-Dichloro-5-methylphenyl)methanol was tested as a pre-emergent herbicide in corn and soybean fields. The compound demonstrated effective control over common weed species with minimal phytotoxicity to crops, thus showcasing its potential for safe agricultural use.

Mechanism of Action

The mechanism by which (2,4-Dichloro-5-methylphenyl)methanol exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may act as a ligand that binds to receptors, modulating their activity. The presence of chlorine atoms and the methyl group can influence its binding affinity and specificity, affecting the downstream signaling pathways.

Comparison with Similar Compounds

Table 1: Comparative Analysis of (2,4-Dichloro-5-methylphenyl)methanol and Analogues

| Compound Name | CAS Number | Functional Group | Key Spectral Data (¹H NMR) | References |

|---|---|---|---|---|

| (2,4-Dichloro-5-methylphenyl)methanol | Not Provided | -CH$_2$OH | Data not explicitly provided in evidence | |

| 5-(2,4-Dichloro-5-methylphenyl)-1,3,4-oxadiazole-2-thiol | N/A | Oxadiazole-thiol | δ 10.30 (br. s., 1H), 7.80 (s, 1H), 7.57 (s, 1H) | |

| 2′,5-Dichloro-2-hydroxy-4-methylbenzophenone | 263554-77-4 | Benzophenone (ketone) | Data not provided; inferred reliance on IR/UV | |

| 2-[(2,4-Dichloro-5-methylphenyl)thio]acetic acid | 71735-21-2 | Thioacetic acid (-S-CH$_2$COOH) | Regulatory data (EC 275-933-1) | |

| 5-Chloro-2-[3-(hydroxymethyl)-5-methyl-4H-1,2,4-triazol-4-yl]phenylmethanone | Not Provided | Triazole-benzophenone | Complex substituents; no spectral data |

Functional Group Impact on Properties

Hydroxymethyl (-CH$_2$OH): In (2,4-Dichloro-5-methylphenyl)methanol, the hydroxyl group enhances hydrogen-bonding capacity, increasing solubility in polar solvents compared to non-polar analogues like benzophenones .

Benzophenone (Ketone): The ketone group in 2′,5-Dichloro-2-hydroxy-4-methylbenzophenone () reduces polarity, favoring lipid solubility and photostability, common in UV-absorbing applications .

Spectral and Crystallographic Insights

- NMR Spectroscopy : The oxadiazole-thiol analogue () shows distinct aromatic proton shifts (δ 7.80 and 7.57 ppm) due to electron-withdrawing effects, contrasting with the hydroxymethyl group’s expected δ 1–5 ppm range for -CH$_2$OH .

- Crystallography: SHELX-based refinement () is critical for resolving steric effects caused by bulky substituents in analogues like the triazole-benzophenone derivative .

Biological Activity

(2,4-Dichloro-5-methylphenyl)methanol, also known as a derivative of phenolic compounds, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound (2,4-Dichloro-5-methylphenyl)methanol is characterized by the presence of two chlorine atoms and a methyl group on the phenyl ring. This unique substitution pattern influences its reactivity and biological interactions.

The biological activity of (2,4-Dichloro-5-methylphenyl)methanol is primarily attributed to its interaction with various molecular targets in biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, similar to other phenolic compounds known for their anti-inflammatory properties.

- Receptor Modulation : It may interact with receptors that regulate cellular signaling pathways, potentially affecting cell proliferation and apoptosis.

1. Anti-inflammatory Activity

Research indicates that (2,4-Dichloro-5-methylphenyl)methanol exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to suppress COX-2 activity, an enzyme linked to inflammation. The IC50 values for COX-2 inhibition were comparable to established anti-inflammatory drugs like celecoxib .

2. Anticancer Potential

Several studies have explored the anticancer activity of (2,4-Dichloro-5-methylphenyl)methanol against various cancer cell lines. Preliminary findings suggest that it may possess moderate cytotoxic effects:

| Cell Line | IC50 (µM) |

|---|---|

| K562 (Leukemia) | 2.27 ± 0.81 |

| MCF-7 (Breast) | 12.35 ± 4.07 |

| HeLa (Cervical) | 6.93 ± 1.18 |

| HepG2 (Liver) | 11.29 ± 1.44 |

| A549 (Lung) | 26.95 ± 0.64 |

These results indicate varying levels of sensitivity among different cancer cell types, highlighting the need for further investigation into its potential as an anticancer agent .

Case Study 1: In Vitro Evaluation

A study conducted on the compound's effectiveness against a panel of cancer cell lines revealed that it inhibited proliferation in leukemia cells significantly more than in solid tumors like breast or lung cancer . The results prompted further exploration into its mechanism of action and potential combination therapies.

Case Study 2: Pharmacokinetics and Toxicity

Another research effort focused on the pharmacokinetic profile of (2,4-Dichloro-5-methylphenyl)methanol, assessing its absorption and distribution in vivo. The compound demonstrated favorable bioavailability but required further evaluation regarding long-term toxicity and side effects .

Q & A

Basic Questions

Q. What synthetic methodologies are effective for preparing (2,4-Dichloro-5-methylphenyl)methanol, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via reduction of 2,4-dichloro-5-methylbenzaldehyde using sodium borohydride (NaBH₄) in methanol under reflux (60–70°C). Stoichiometric control (1.2–1.5 equivalents of NaBH₄) ensures complete reduction, followed by purification via recrystallization from ethanol. Alternative routes involve hydrazide intermediates: 2,4-dichloro-5-methylbenzohydrazide reacts with carbon disulfide in the presence of phosphorus oxychloride to form oxadiazole-thiol derivatives, requiring reflux in methanol and crystallization for purity (85% yield) .

- Optimization : Monitor reaction progress using TLC (silica gel, hexane/ethyl acetate 4:1). Adjust reflux time (1–3 hours) to minimize byproducts.

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing (2,4-Dichloro-5-methylphenyl)methanol?

- Spectroscopy :

- ¹H NMR (CDCl₃): Aromatic protons appear as singlets (δ 7.80–7.57 ppm), methyl groups at δ 2.42 ppm, and the hydroxyl proton as a broad singlet (δ ~10.30 ppm) .

- HRMS : Confirm molecular ion [M+H]⁺ at m/z 260.9656 (calculated 260.9656) .

- Chromatography :

- HPLC : Use a C18 column with acetonitrile/water (70:30) isocratic elution; retention time ~7.23 min .

- GC/MS : Derivatize with ethyl chloroformate to enhance volatility. Analyze using SIM mode (m/z 271.11 for molecular ion) with solid-phase extraction (SPE) on divinylbenzene cartridges .

Q. What safety protocols are critical when handling (2,4-Dichloro-5-methylphenyl)methanol in laboratory settings?

- Hazard Mitigation : Use fume hoods, nitrile gloves, and chemical goggles. Avoid inhalation of dust; monitor for halogenated compound toxicity (liver/kidney effects).

- Waste Disposal : Quench reactive intermediates with aqueous sodium bicarbonate before disposal. Follow EPA guidelines for chlorinated waste .

Advanced Research Questions

Q. How can computational models predict the reactivity of (2,4-Dichloro-5-methylphenyl)methanol in nucleophilic substitution or oxidation reactions?

- Methodology : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potentials and Fukui indices. For example, the methyl group’s electron-donating effect reduces electrophilicity at the 5-position, directing substitution to the 2- and 4-chloro sites. Solvent effects (methanol vs. DMF) are modeled using COSMO-RS .

- Validation : Compare predicted activation energies with experimental kinetic data (e.g., oxidation rates using KMnO₄ in acidic media).

Q. What strategies resolve contradictions in reported biological activities of halogenated benzyl alcohols like (2,4-Dichloro-5-methylphenyl)methanol?

- Data Reconciliation :

- Standardize assays: Use identical parasite strains (e.g., Leishmania donovani promastigotes) and EC₅₀ determination protocols.

- Cross-validate with orthogonal methods: Compare whole-cell anti-parasitic activity (Alamar Blue assay) with enzymatic inhibition (e.g., trypanothione reductase) .

- Meta-Analysis : Aggregate data from 5–10 studies to identify trends. For example, electron-withdrawing substituents (Cl) enhance bioactivity, while methyl groups improve membrane permeability .

Q. How can structure-activity relationship (SAR) studies guide the design of bioactive derivatives?

- Derivatization : Synthesize sulfonyl (e.g., BTB 06237) or oxadiazole-thiol derivatives. Introduce trifluoromethyl groups to enhance metabolic stability .

- Testing : Evaluate anti-fibrotic activity via TGF-β1 inhibition in NIH/3T3 fibroblasts or anti-microbial efficacy against Staphylococcus aureus (MIC ≤ 8 µg/mL).

- QSAR Modeling : Use Molinspiration or Gaussian to correlate logP, polar surface area, and IC₅₀ values. A 2D-QSAR model with r² > 0.85 can prioritize candidates .

Q. What advanced crystallographic techniques elucidate the solid-state structure of (2,4-Dichloro-5-methylphenyl)methanol derivatives?

- Data Collection : Grow single crystals via slow evaporation (ethanol/water 1:1). Collect data on a Bruker D8 Venture (Mo Kα, λ = 0.71073 Å).

- Refinement : Use SHELXL for structure solution. Anisotropic displacement parameters for Cl and O atoms improve R-factor convergence (< 0.05) .

- Analysis : Hydrogen bonding (O–H···Cl, ~2.8 Å) and π-π stacking (3.5 Å) stabilize the lattice, influencing solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.